1-Sinapoyl-D-glucose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

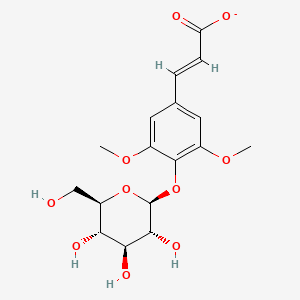

4-O-beta-D-glucosyl-trans-sinapate is a monocarboxylic acid anion resulting from the deprotonation of the carboxy group of 4-O-beta-D-glucosyl-trans-sinapic acid. The major species at pH 7.3. It is a conjugate base of a 4-O-beta-D-glucosyl-trans-sinapic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Sinapoyl-D-glucose is characterized by the following properties:

- Molecular Formula : C17H22O10

- Molecular Weight : 386.3 g/mol

- IUPAC Name : [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

This compound is formed through the esterification of trans-sinapic acid with β-D-glucose, playing a critical role as a plant metabolite and contributing to the phenylpropanoid pathway .

Applications in Plant Physiology

This compound is involved in various metabolic pathways in plants. Notably:

- Biosynthesis of Sinapoyl-L-Malate : Research indicates that this compound acts as a donor substrate for the enzyme sinapoyltransferase, facilitating the formation of sinapoyl-L-malate from L-malate. This enzymatic activity is crucial for the accumulation of phenolic compounds in plants, which are important for UV protection and defense against pathogens .

- Stress Response : Studies have shown that the levels of this compound can be influenced by environmental stressors such as drought and salinity. Its accumulation correlates with plant resilience mechanisms .

Pharmacological Applications

The pharmacological significance of this compound is primarily linked to its antioxidant properties:

- Antioxidant Activity : As a derivative of sinapic acid, it exhibits strong antioxidant activity, which can protect cells from oxidative damage. This property is beneficial in developing functional foods and nutraceuticals aimed at combating oxidative stress-related diseases .

- Potential Therapeutic Uses : Preliminary studies suggest that compounds related to this compound may have anti-inflammatory effects and could be explored for therapeutic applications in managing chronic diseases .

Food Science Applications

In food science, the implications of this compound are noteworthy:

- Natural Preservative : Due to its antioxidant properties, it can be utilized as a natural preservative in food products. The ability to inhibit lipid peroxidation makes it suitable for extending the shelf life of various food items .

- Flavor Enhancement : Its presence in certain plants contributes to flavor profiles, making it an interesting candidate for flavoring agents in the food industry .

Case Study 1: Enzymatic Activity in Red Radish

A study on red radish cotyledons highlighted that protein extracts could catalyze the formation of sinapoyl-L-malate using this compound as a substrate. The research found optimal enzymatic activity at pH 6.3 with significant implications for understanding phenolic metabolism during seedling development .

Case Study 2: Environmental Stress Response in Arabidopsis

Research conducted on Arabidopsis plants demonstrated that environmental stress impacts the expression levels of this compound. The study correlated increased levels of this compound with enhanced resistance to cold and drought stress, suggesting its role as a protective metabolite .

Analyse Chemischer Reaktionen

Enzymatic Acyl Transfer Reactions

1-Sinapoyl-D-glucose undergoes acyltransferase-mediated reactions to form diverse metabolites:

Key mechanisms :

-

Acyltransferases utilize a conserved Ser-His-Asp catalytic triad to transfer the sinapoyl moiety .

-

Reactions proceed via nucleophilic attack on the ester carbonyl, forming an acyl-enzyme intermediate .

Reaction Kinetics and Specificity

-

Km values :

-

pH Optima :

Substrate specificity :

-

Absolute specificity for L-malate as acyl acceptor in Raphanus sativus enzyme

-

Regiospecific transfer to glucose C-2 hydroxyl in Lycopersicon pennellii system

Biological Context

This compound participates in metabolic pathways producing:

-

UV-protective compounds (e.g., sinapoyl malate)

-

Antimicrobial agents (e.g., glucose polyesters)

-

Structural components of plant cell walls

Pathway integration :

1 Sinapoyl D glucoseacyltransferase1 2 di O sinapoyl D glucose→complex phenolic esters

This reaction cascade demonstrates nature's precision in modifying secondary metabolites for ecological adaptations .

Inhibitors and Modulation

-

Diisopropyl fluorophosphate (DFP) inhibits acyltransferases by covalently modifying active-site serine

-

No activation by common cofactors (e.g., metal ions) observed

The enzymatic plasticity observed in these systems suggests evolutionary recruitment of proteolytic enzyme frameworks for biosynthetic purposes . These reactions underscore this compound's central role in plant chemical ecology and secondary metabolism.

Eigenschaften

CAS-Nummer |

29881-39-8 |

|---|---|

Molekularformel |

C17H21O10- |

Molekulargewicht |

385.3 g/mol |

IUPAC-Name |

(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate |

InChI |

InChI=1S/C17H22O10/c1-24-9-5-8(3-4-12(19)20)6-10(25-2)16(9)27-17-15(23)14(22)13(21)11(7-18)26-17/h3-6,11,13-15,17-18,21-23H,7H2,1-2H3,(H,19,20)/p-1/b4-3+/t11-,13-,14+,15-,17+/m1/s1 |

InChI-Schlüssel |

KKLWTTVTWMTNBP-KYXYLJOWSA-M |

SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC(=O)[O-] |

Isomerische SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)/C=C/C(=O)[O-] |

Kanonische SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC(=O)[O-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.